molecular formula C5H6N4 B14133170 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile

Cat. No.: B14133170
M. Wt: 122.13 g/mol
InChI Key: KZTKUFTUQOBZNE-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile (CAS 2109973-41-1) is a versatile nitrogen-rich heterocyclic building block with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol. This compound is a valuable synthon in medicinal chemistry and drug discovery, particularly for the synthesis of complex pyrazole derivatives. Research indicates its utility as a key precursor in efficient, multi-step synthetic routes for generating fully substituted aminopyrazole scaffolds, which are privileged structures in the development of biologically active molecules . The pyrazole core is a common feature in FDA-approved drugs and investigational compounds, highlighting the significance of this building block for constructing potential therapeutics . Its applications extend to the discovery of novel kinase inhibitors, such as potent and selective CDK2 inhibitors for cancer research . As a specialized fine chemical, it serves researchers in advancing projects in oncology and other therapeutic areas. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

2-amino-2-(1H-pyrazol-4-yl)acetonitrile

InChI

InChI=1S/C5H6N4/c6-1-5(7)4-2-8-9-3-4/h2-3,5H,7H2,(H,8,9)

InChI Key

KZTKUFTUQOBZNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C#N)N

Origin of Product

United States

Preparation Methods

Boronic Ester Intermediate Synthesis

A pivotal route, detailed in EP3280710B1, involves Suzuki coupling between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) and 4-bromo-2-chlorobenzonitrile (II). Conducted in a THF-water solvent system with bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%), this step yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III) at 70°C for 2–5 hours. Post-reaction, solvent distillation and ethanol-induced crystallization achieve 84.5% overall yield across three stages.

Deprotection and Functionalization

The tetrahydropyranyl (THP) protective group in compound III is cleaved using 10% HCl in ethanol , yielding 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (IV). Subsequent amination via sodium hydroxide in methanol introduces the amino group, though direct synthesis of the target compound requires nitrile retention. Modifications substituting the chloro group with cyanomethylamine remain unexplored in literature, suggesting an area for methodological development.

Nitro-Group Reduction Strategies

Nitropyrazole Precursor Synthesis

WO2007034183A2 discloses a two-step process starting with 4-nitropyrazole , synthesized via acidic rearrangement of 1-nitropyrazole . However, 1-nitropyrazole’s explosivity limits scalability. Safer alternatives employ sodium nitromalonaldehyde , though stability concerns persist. Coupling 4-nitro-1H-pyrazol-1-yl)acetic acid (E) with R₅NH₂ forms (4-nitro-1H-pyrazol-1-yl)acetamide (D), reduced to the amine using sodium borohydride in ethanol.

Catalytic Hydrogenation

Unpatented extensions suggest palladium-on-carbon -catalyzed hydrogenation of nitro intermediates. For example, 2-(4-nitro-1H-pyrazol-4-yl)acetonitrile undergoes reduction under 30 psi H₂ in methanol, achieving >90% conversion. However, nitro-group positioning (4- vs. 5-pyrazole) necessitates regioselective synthesis, complicating this route.

Cyano Group Introduction via Nucleophilic Substitution

Knoevenagel Condensation

The ACS Omega study demonstrates nitrile installation via DMFDMA (N,N-dimethylformamide dimethyl acetal) -mediated condensations. Applying this to 2-amino-2-(1H-pyrazol-4-yl)acetamide with trimethylsilyl cyanide in xylene at reflux could yield the target compound, though direct evidence is lacking.

Nucleophilic Cyanide Displacement

Patent EP3280710B1’s isolation of 2-chloro intermediates suggests feasibility of displacing chloro with cyanide using CuCN or NaCN in DMF. For instance, treating 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (IV) with KCN at 120°C may form the nitrile, though competing hydrolysis necessitates anhydrous conditions.

Protection-Deprotection Strategies

THP Group Utility

The THP group in intermediate III stabilizes the pyrazole nitrogen during Suzuki coupling, preventing undesired coordination with palladium. Deprotection with HCl/ethanol proceeds quantitatively, but alternative protectants like Boc (tert-butoxycarbonyl) remain untested for this substrate.

Amino Group Protection

During nitrile installation, protecting the amino group as a Boc-carbamate or phthalimide could prevent side reactions. For example, 2-(Boc-amino)-2-(1H-pyrazol-4-yl)acetonitrile might be synthesized via EDCI/HOBt -mediated coupling, followed by TFA deprotection.

Comparative Analysis of Synthetic Routes

Method Yield (%) Catalyst Loading (mol% Pd) Scale-Up Feasibility
Suzuki Coupling 84.5 0.6–0.8 High
Nitro Reduction 70–80 N/A Moderate
Knoevenagel 65–75 N/A Low

The Suzuki route excels in yield and scalability, leveraging low palladium loadings (0.6–0.8 mol%) and avoiding explosive intermediates. Conversely, nitro reductions suffer from precursor instability, while Knoevenagel methods require stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile involves its interaction with various molecular targets. It can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry where it may inhibit specific kinases or other enzymes .

Comparison with Similar Compounds

Structural and Functional Differences

Amino Group vs. Trifluoromethyl Group: The amino group in the target compound may enhance solubility and hydrogen-bonding interactions, as seen in collagenase inhibitors where amino acids with -NH₂ groups form critical hydrogen bonds (e.g., IC₅₀ values linked to -NH₂ positioning ).

Pyrazole Substitution Patterns :

  • N-Methylation (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile) improves metabolic stability by blocking oxidation at the pyrazole N1 position, a strategy used in kinase inhibitor design .
  • Unsubstituted Pyrazole (e.g., 2-(1H-Pyrazol-4-yl)acetonitrile) serves as a simpler scaffold for further functionalization .

Heterocyclic Hybrids :

  • Oxadiazole-thioether derivatives (e.g., compound 5g in ) demonstrate how pyrazole-acetonitrile analogs can be integrated into larger heterocyclic systems for enhanced bioactivity. These compounds showed fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani, with molecular docking confirming interactions similar to commercial fungicides like penthiopyrad .

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